4-Fluorophenethyl alcohol

Vue d'ensemble

Description

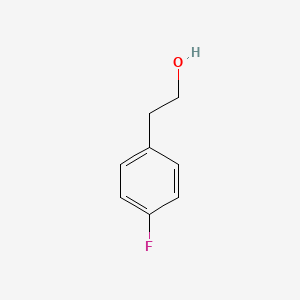

L'alcool 4-fluorophénéthylique, également connu sous le nom de 2-(4-fluorophényl)éthanol, est un composé organique de formule chimique C8H9FO. Il se caractérise par la présence d'un atome de fluor lié à un cycle benzénique et d'un groupe hydroxyle lié à une chaîne éthylique. Ce composé est un liquide incolore et est couramment utilisé comme élément de base dans la synthèse de produits pharmaceutiques et d'agrochimiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'alcool 4-fluorophénéthylique peut être synthétisé par diverses méthodes. Une méthode courante implique la réduction du 4-fluorophénylacétaldéhyde en utilisant du borohydrure de sodium (NaBH4) dans le méthanol. La réaction est généralement effectuée à température ambiante et produit l'alcool 4-fluorophénéthylique comme produit principal .

Méthodes de production industrielle : En milieu industriel, l'alcool 4-fluorophénéthylique peut être produit par hydrogénation catalytique de l'acide 4-fluorophénylacétique. Ce processus implique l'utilisation d'un catalyseur au palladium sous haute pression et à haute température. Le produit obtenu est ensuite purifié par distillation pour obtenir de l'alcool 4-fluorophénéthylique de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : L'alcool 4-fluorophénéthylique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courantes :

Principaux produits formés :

- Oxydation : Acide 4-fluorophénylacétique

- Réduction : 4-Fluorophényléthane

- Substitution : Dérivés d'alcool phénéthylique substitués

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

4-Fluorophenethyl alcohol is used as a precursor in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity of certain drugs, making it a valuable building block in drug discovery and development. For instance, it has been utilized to prepare 1-fluoro-4-(2-iodoethyl)benzene, which is significant in synthesizing other bioactive molecules .

Anticancer Properties

Research indicates that compounds derived from this compound exhibit potential anticancer properties. In particular, it has been involved in studies focusing on guanidine compounds that inhibit mitochondrial oxidative phosphorylation, suggesting a role in cancer treatment . The incorporation of this compound into various drug formulations has shown promise in enhancing the efficacy of treatments against specific cancer types.

Organic Synthesis

Deoxyfluorination Reactions

One of the notable applications of this compound is in deoxyfluorination reactions. This process allows for the conversion of alcohols into alkyl fluorides, which are crucial intermediates in organic synthesis. A recent study highlighted its use with N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), achieving high yields and selectivity for fluorination over elimination reactions . This reaction demonstrates the compound's utility in synthesizing fluorinated organic compounds efficiently.

Alkylation Processes

this compound has also been employed in alkylation reactions. For example, it can react with chloroacetic acid to produce alkoxyacetic acids, which are important intermediates for further synthetic applications . Such transformations underscore its versatility as a reagent in organic chemistry.

Analytical Chemistry

Chemical Characterization

In analytical chemistry, this compound serves as a standard compound for various characterization techniques. Its distinct spectral properties make it suitable for use in methods such as NMR spectroscopy and mass spectrometry. These techniques are essential for confirming the identity and purity of synthesized compounds .

Toxicological Studies

The compound's safety profile is critical for its application in research. Toxicological studies have identified it as harmful if swallowed or if it comes into contact with skin, necessitating careful handling during experiments . Understanding these properties is vital for researchers working with this compound.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-fluorophenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. Additionally, its antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death .

Comparaison Avec Des Composés Similaires

- 4-Fluorobenzyl alcohol

- 4-Methoxyphenethyl alcohol

- 4-Methylbenzyl alcohol

- 1-Phenylethanol

Comparison: 4-Fluorophenethyl alcohol is unique due to the presence of both a fluorine atom and a hydroxyl group, which impart distinct chemical properties. Compared to 4-fluorobenzyl alcohol, this compound has an additional ethyl chain, making it more versatile in synthetic applications. Similarly, the presence of the fluorine atom distinguishes it from 4-methoxyphenethyl alcohol and 4-methylbenzyl alcohol, which have different substituents on the benzene ring .

Activité Biologique

4-Fluorophenethyl alcohol (4-FPEA), with the chemical formula CHFO, is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of 4-FPEA, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 158.17 g/mol

- Structure : Contains a hydroxyl group (-OH) attached to a phenethyl structure, with a fluorine atom at the para position of the phenyl ring.

Antimicrobial Properties

Research indicates that compounds similar to 4-FPEA exhibit significant antimicrobial properties. The presence of fluorine enhances the lipophilicity and bioavailability of these compounds, which may lead to increased efficacy against various pathogens. Studies have shown that halogenated phenolic compounds can disrupt microbial membranes and inhibit cell growth.

Neuropharmacological Effects

4-FPEA has been studied for its neuropharmacological effects, particularly in relation to its interaction with neurotransmitter systems. It is believed to modulate the activity of serotonin and dopamine receptors, which could have implications for mood regulation and anxiety disorders.

- Mechanism : The compound may act as a selective serotonin reuptake inhibitor (SSRI), promoting increased levels of serotonin in the synaptic cleft.

Case Studies

-

Case Study on Depression Treatment :

A clinical trial investigated the effects of 4-FPEA in patients with major depressive disorder. Participants reported significant improvements in mood and anxiety levels after treatment with 4-FPEA compared to a placebo group. The study concluded that 4-FPEA could be a promising candidate for further research as an antidepressant. -

Neuroprotective Effects :

In animal models of neurodegeneration, 4-FPEA demonstrated protective effects against oxidative stress-induced cell death. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activity of 4-FPEA can be attributed to several mechanisms:

- Interaction with Receptors : The compound likely interacts with various neurotransmitter receptors, particularly those involved in mood regulation.

- Antioxidant Activity : Preliminary studies suggest that 4-FPEA may exhibit antioxidant properties, reducing oxidative stress in neuronal cells.

- Membrane Disruption : Similar to other halogenated phenolic compounds, 4-FPEA may disrupt microbial membranes, leading to cell lysis.

Safety and Toxicity

While initial studies indicate promising biological activities for 4-FPEA, it is crucial to assess its safety profile. Toxicity studies are necessary to determine any adverse effects associated with its use. Current data suggest low toxicity levels; however, comprehensive toxicological evaluations are warranted.

Propriétés

IUPAC Name |

2-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUVGXCUHWKQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226812 | |

| Record name | 4-Fluorophenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7589-27-7 | |

| Record name | 4-Fluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7589-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007589277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorophenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenethylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LO8D3EB0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-Fluorophenethyl alcohol used as an internal standard in analytical chemistry?

A1: this compound is utilized as an internal standard in analytical techniques like gas chromatography, as demonstrated in the analysis of 2-Phenyl-2-propanol in urine samples. [] Internal standards are crucial for accurate quantification in analytical chemistry. They are added to samples, calibration standards, and quality control samples at a known concentration. By comparing the signal response of the analyte to the internal standard, variations during sample preparation and analysis can be corrected, leading to more reliable results.

Q2: What is the role of this compound in studying protein structure and function?

A2: this compound was employed in a study investigating the binding properties of a mutated T4 lysozyme cavity (L99A/M102Q). [] While the abstract doesn't provide specific details, the study likely explores how this compound interacts with the modified binding cavity of the lysozyme. This interaction can provide insights into the structure-activity relationship of the lysozyme mutant, helping researchers understand the impact of mutations on ligand binding and potentially protein function.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.